1-Chloro-4-(1,3-dibromopropan-2-yl)benzene
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Description
1-Chloro-4-(1,3-dibromopropan-2-yl)benzene is a chemical compound with the molecular formula C9H9Br2Cl and a molecular weight of 312.43 . It is a derivative of benzene, where one hydrogen atom is substituted by a 1,3-dibromopropan-2-yl group and another by a chlorine atom .
Molecular Structure Analysis
The molecular structure of 1-Chloro-4-(1,3-dibromopropan-2-yl)benzene consists of a benzene ring substituted with a chlorine atom and a 1,3-dibromopropan-2-yl group . The InChI code for this compound is 1S/C9H9Br2Cl/c10-5-8(6-11)7-1-3-9(12)4-2-7/h1-4,8H,5-6H2 .Scientific Research Applications
Alkylation of Benzene
The Friedel-Crafts alkylation of benzene using chloro and bromo substituted propane derivatives demonstrates the utility of such compounds in synthesizing complex organic structures. These reactions, often catalyzed by Lewis acids, yield a variety of alkylated benzene products, highlighting the role of chloro-bromopropane derivatives in organic synthesis and material science (Masuda, Nakajima, & Suga, 1983).
Catalytic Oxidation
Research on the catalytic oxidation of chlorinated benzenes, including those structurally similar to 1-Chloro-4-(1,3-dibromopropan-2-yl)benzene, provides insights into the degradation and transformation of these compounds. These studies are significant for environmental chemistry, focusing on the removal of toxic chlorinated compounds from the environment. Catalytic processes involving V2O5/TiO2 catalysts have been explored for the oxidation of various chlorinated benzenes, revealing the potential for converting these compounds into less harmful substances (Lichtenberger & Amiridis, 2004).
Environmental Biodegradation
The biodegradation of chlorinated benzenes, including compounds structurally related to 1-Chloro-4-(1,3-dibromopropan-2-yl)benzene, by specialized bacteria is a critical area of research. Strains capable of reductive dechlorination offer a biological approach to detoxifying and removing chlorinated environmental pollutants. Studies like those on strain CBDB1 illustrate the potential for microbial processes in environmental cleanup efforts, targeting chlorinated benzene compounds for degradation (Adrian, Szewzyk, Wecke, & Görisch, 2000).
Chemical Synthesis and Modification
The versatility of chloro and bromo substituted benzene derivatives in chemical synthesis extends to their use in creating a wide range of organic molecules, including polymers and liquid crystals. These compounds serve as building blocks in synthesizing materials with specific physical and chemical properties, underlining the importance of such chlorinated and brominated derivatives in material science and engineering (Bushey, Hwang, Stephens, & Nuckolls, 2001).
properties
IUPAC Name |
1-chloro-4-(1,3-dibromopropan-2-yl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2Cl/c10-5-8(6-11)7-1-3-9(12)4-2-7/h1-4,8H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQLPOYEXSWCDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CBr)CBr)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1536023-37-6 |
Source
|
Record name | 1-chloro-4-(1,3-dibromopropan-2-yl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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